1-benzyl-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazole ring fused to a pyridine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Fusion of Pyrazole and Pyridine Rings: This step often involves cyclization reactions, where the pyrazole ring is fused to a pyridine ring through a series of condensation reactions.
Introduction of Benzyl and Carboxamide Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of catalysts to enhance reaction rates, as well as the development of more efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
1-BENZYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Medicine: The compound may have potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-BENZYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-BENZYL-3,5-DIMETHYL-1H-PYRAZOLE: This compound shares the pyrazole ring structure but lacks the fused pyridine ring and carboxamide group.
3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE: This compound shares the fused pyrazole-pyridine ring structure but lacks the benzyl and carboxamide groups.
Uniqueness
1-BENZYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of structural features, including the fused pyrazole-pyridine ring, the benzyl group, and the carboxamide group. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H26N6O |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-benzyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H26N6O/c1-15-13-20(23(30)24-10-11-28-17(3)12-16(2)26-28)21-18(4)27-29(22(21)25-15)14-19-8-6-5-7-9-19/h5-9,12-13H,10-11,14H2,1-4H3,(H,24,30) |
InChI Key |
CAZZQWPZTYFYOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NCCN4C(=CC(=N4)C)C |
Origin of Product |
United States |
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